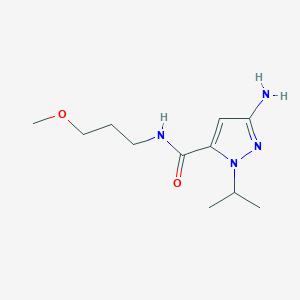
3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been the focus of extensive scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically in the development of new drugs and treatments for various diseases. In
Mechanism of Action
The mechanism of action of 3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. It has also been found to inhibit the activity of certain ion channels in the body, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has a number of biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. Additionally, it has been shown to reduce the production of reactive oxygen species (ROS), which can contribute to tissue damage and inflammation. Finally, it has been found to have analgesic effects, which could be due to its ability to inhibit the activity of ion channels in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide in lab experiments is its relatively low toxicity. This makes it a safer alternative to other compounds that may be more toxic or have more severe side effects. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms of inflammation and pain in the body. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on 3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of new drugs and treatments for inflammatory diseases and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and receptors in the body. Finally, there is potential for this compound to be used in the development of new antibiotics, which could be useful in the fight against antibiotic-resistant bacteria.
Synthesis Methods
The synthesis of 3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide involves the reaction of 3-methoxypropylamine with isobutyric acid, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting product is then treated with 3-amino-1-isopropylpyrazole-5-carboxamide to yield the final compound. This synthesis method has been successfully replicated in various studies, and the purity and yield of the final product have been found to be satisfactory.
Scientific Research Applications
3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. Additionally, it has been found to have antibacterial and antifungal properties, which could make it useful in the development of new antibiotics.
properties
IUPAC Name |
5-amino-N-(3-methoxypropyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)15-9(7-10(12)14-15)11(16)13-5-4-6-17-3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJRNZLGVMVHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


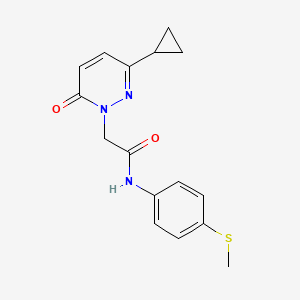
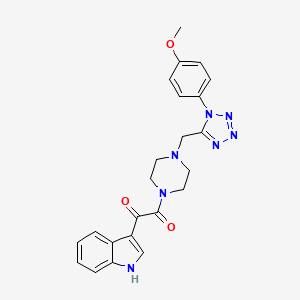
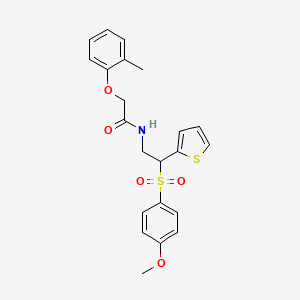
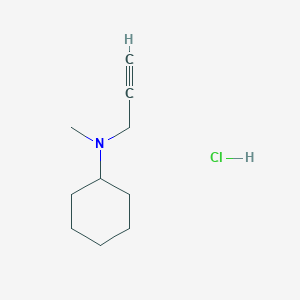

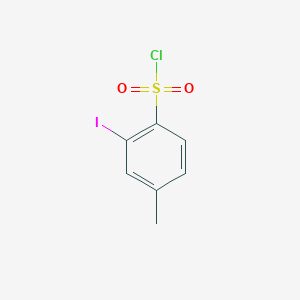
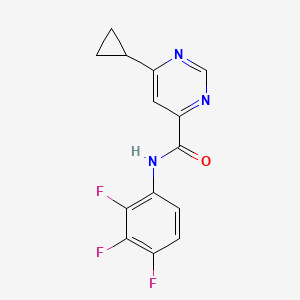
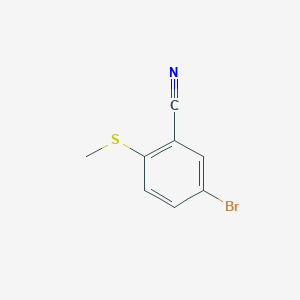
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)
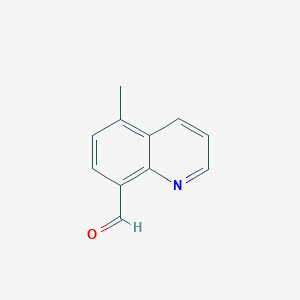


![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one](/img/structure/B2997045.png)